Quinoline-2,4-dicarbonitrile
Overview
Description
Quinoline-2,4-dicarbonitrile is a nitrogen-containing heterocyclic compound with a quinoline core structure substituted with nitrile groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-2,4-dicarbonitrile can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with malononitrile under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with malononitrile in the presence of a base, followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Quinoline-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid.
Reduction: Reduction of the nitrile groups can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Quinoline-2,4-diamine.
Substitution: Various halogenated quinoline derivatives.
Scientific Research Applications
Quinoline-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of quinoline-2,4-dicarbonitrile involves its interaction with various molecular targets, including enzymes and receptors The nitrile groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of nitrile.
Quinoline-4-carboxylic acid: Another similar compound with a carboxylic acid group at the 4 position.
Quinoline-2,4-dicarboxylic acid: Contains carboxylic acid groups at both the 2 and 4 positions.
Uniqueness
Quinoline-2,4-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct electronic properties and reactivity compared to carboxylic acid derivatives. These properties make it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
quinoline-2,4-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N3/c12-6-8-5-9(7-13)14-11-4-2-1-3-10(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFJVHKIKXFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493521 | |
Record name | Quinoline-2,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-22-1 | |
Record name | Quinoline-2,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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